molecular formula C15H13N3O B14381013 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide CAS No. 89611-42-7

2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide

Cat. No.: B14381013
CAS No.: 89611-42-7
M. Wt: 251.28 g/mol
InChI Key: UHYOWDBXVVYGRJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with cyano and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexene derivatives with cyano and carboxamide functional groups. One common method involves the use of cyclohexenone as a starting material, which undergoes a series of reactions including nucleophilic addition and substitution to introduce the cyano and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxamide groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted cyclohexene derivatives such as:

Uniqueness

What sets 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide apart is its specific combination of functional groups and structural configuration, which confer unique chemical properties and potential applications. Its dual cyano and carboxamide groups provide versatility in chemical reactions and interactions with biological targets.

Properties

CAS No.

89611-42-7

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-cyano-N-(4-cyanophenyl)cyclohexene-1-carboxamide

InChI

InChI=1S/C15H13N3O/c16-9-11-5-7-13(8-6-11)18-15(19)14-4-2-1-3-12(14)10-17/h5-8H,1-4H2,(H,18,19)

InChI Key

UHYOWDBXVVYGRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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